An In-depth Technical Guide to 1-Ethyl-2-hydrazino-1H-benzimidazole
An In-depth Technical Guide to 1-Ethyl-2-hydrazino-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Ethyl-2-hydrazino-1H-benzimidazole (CAS Number: 15108-18-6), a heterocyclic compound of significant interest in medicinal chemistry. By synthesizing established principles of benzimidazole chemistry with data on closely related analogues, this document offers insights into its synthesis, physicochemical properties, reactivity, and potential therapeutic applications.
Introduction: The Benzimidazole Scaffold - A Privileged Structure in Drug Discovery
The benzimidazole core, formed by the fusion of benzene and imidazole rings, is a cornerstone in the development of numerous therapeutic agents.[1][2][3] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[] Benzimidazole derivatives have been successfully developed as anti-ulcer, antihypertensive, antiviral, antifungal, anti-inflammatory, and anticancer drugs.[1][5][6] The versatility of the benzimidazole scaffold lies in the ease with which it can be substituted at various positions, enabling the fine-tuning of its biological and physicochemical properties.[7]
The introduction of a hydrazino group at the 2-position of the benzimidazole ring, as seen in the parent compound 2-hydrazino-1H-benzimidazole, provides a reactive handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic value.[8][9] The subsequent N-alkylation, in this case with an ethyl group at the 1-position, is a common strategy to modulate the compound's lipophilicity, metabolic stability, and target-binding affinity.
Physicochemical Properties and Data
While extensive experimental data for 1-Ethyl-2-hydrazino-1H-benzimidazole is not widely available, its properties can be inferred from its structure and data on the parent compound, 2-hydrazino-1H-benzimidazole.
| Property | Value (1-Ethyl-2-hydrazino-1H-benzimidazole hydrate) | Value (2-hydrazino-1H-benzimidazole) |
| CAS Number | 15108-18-6 (for the anhydrous form) | 15108-18-6 |
| Molecular Formula | C9H14N4O | C7H8N4 |
| Molecular Weight | 194.23 g/mol | 148.17 g/mol [10][11] |
| Appearance | Solid | White crystals[8] |
| Melting Point | Not available | 224-225 °C[10] |
| Boiling Point (Predicted) | Not available | 382.3°C at 760 mmHg[10] |
| Density (Predicted) | Not available | 1.456 g/cm³[10] |
| pKa (Predicted) | Not available | 6.07 ± 0.20[10] |
| Storage | Not available | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C[10] |
Synthesis and Workflow
The synthesis of 1-Ethyl-2-hydrazino-1H-benzimidazole would logically proceed through the N-ethylation of a suitable 2-substituted benzimidazole precursor followed by the introduction of the hydrazine moiety, or vice-versa. Based on established benzimidazole chemistry, a plausible synthetic route is outlined below.
Diagram: Proposed Synthetic Workflow
Caption: Proposed synthesis of 1-Ethyl-2-hydrazino-1H-benzimidazole.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established methods for the synthesis of analogous 2-hydrazino-1H-benzimidazoles.[8][12]
Step 1: Synthesis of 2-Chloro-1-ethyl-1H-benzimidazole
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a) Synthesis of 1-Ethyl-1H-benzo[d]imidazole-2(3H)-thione: A mixture of N-ethyl-o-phenylenediamine, potassium hydroxide, and carbon disulfide in ethanol-water is refluxed. The product is then precipitated by acidification.
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b) Oxidation to 1-Ethyl-1H-benzo[d]imidazole-2-sulfonic acid: The thione is oxidized using an oxidizing agent like potassium permanganate in an aqueous sodium hydroxide solution.
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c) Chlorination: The sulfonic acid is treated with a chlorinating agent such as phosphorus oxychloride to yield 2-chloro-1-ethyl-1H-benzimidazole.
Step 2: Hydrazinolysis
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d) Formation of 1-Ethyl-2-hydrazino-1H-benzimidazole: 2-Chloro-1-ethyl-1H-benzimidazole is refluxed with an excess of hydrazine hydrate in a suitable solvent like ethanol.[8] Upon cooling, the product crystallizes and can be collected by filtration.
Reactivity and Potential for Derivatization
The hydrazino group at the 2-position is a nucleophilic center and the primary site of reactivity, making 1-Ethyl-2-hydrazino-1H-benzimidazole a versatile building block for the synthesis of a variety of heterocyclic systems.
Diagram: Reactivity of the Hydrazino Group
Caption: Key reactions involving the hydrazino moiety.
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Formation of Hydrazones: The terminal amino group of the hydrazine moiety readily condenses with aldehydes and ketones to form the corresponding hydrazones.[9][12] These hydrazones are often biologically active compounds themselves or can serve as intermediates for further cyclization reactions.[13]
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Cyclization Reactions: 1-Ethyl-2-hydrazino-1H-benzimidazole can be used to construct various fused heterocyclic systems. For example, reaction with β-ketoesters can lead to the formation of pyrazolone derivatives, while reactions with isothiocyanates can yield triazole or thiadiazole derivatives.[14] The reaction with formic acid has been studied for the parent compound, 2-hydrazinyl-1H-benzimidazole, providing insights into potential cyclization pathways.[15]
Potential Applications in Drug Development
The benzimidazole scaffold is associated with a wide range of pharmacological activities, and the 2-hydrazino substitution provides a platform for creating diverse chemical libraries for drug screening.
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Antimicrobial and Antifungal Activity: Many benzimidazole derivatives exhibit potent antimicrobial and antifungal properties.[][6] The introduction of the 1-ethyl-2-hydrazino moiety and its subsequent derivatization could lead to novel compounds with enhanced activity against various pathogens.
-
Anticancer Activity: The benzimidazole nucleus is a key component of several anticancer agents.[1][] Derivatives of 2-hydrazino-1H-benzimidazole have shown promising anti-tumor activity, with some compounds exhibiting greater potency than doxorubicin in certain cancer cell lines.[16][17] The ethyl group at the N1 position may influence the compound's interaction with specific biological targets, potentially leading to improved anticancer efficacy.
-
Anti-inflammatory and Analgesic Activity: Benzimidazole derivatives have been investigated for their anti-inflammatory and analgesic properties, often attributed to their ability to inhibit enzymes like cyclooxygenases (COXs).[]
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Antiviral Activity: The benzimidazole core is present in some antiviral drugs, and novel derivatives are continuously being explored for their potential to combat viral infections.[5]
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Antioxidant Activity: Certain 2-hydrazinyl-1H-benzimidazole derivatives have demonstrated significant antioxidant and radical scavenging properties, which could be beneficial in conditions associated with oxidative stress.[13][18] Theoretical studies have explored the mechanisms of their radical scavenging activity.[19]
Conclusion
1-Ethyl-2-hydrazino-1H-benzimidazole is a promising, yet underexplored, heterocyclic compound. Its synthesis is feasible through established methodologies, and its reactive hydrazino group makes it a valuable intermediate for the generation of diverse chemical entities. Drawing on the extensive research into the broader family of benzimidazole derivatives, it is reasonable to postulate that this compound and its derivatives hold significant potential for the development of novel therapeutic agents across a range of disease areas, including infectious diseases, oncology, and inflammatory disorders. Further investigation into the synthesis, characterization, and biological evaluation of 1-Ethyl-2-hydrazino-1H-benzimidazole is warranted to fully unlock its therapeutic potential.
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